molecular formula C18H12ClFN2S B15020434 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B15020434
M. Wt: 342.8 g/mol
InChI Key: CPNCEHAPYQLZMK-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 2-fluorophenyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole: Unique due to its specific substitution pattern.

    Other Imidazo[2,1-b][1,3]thiazoles: May have different substituents leading to varied biological activities.

Uniqueness

    Structural Features: The presence of both 4-chlorophenyl and 2-fluorophenyl groups.

    Biological Activity: Potentially unique biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H12ClFN2S

Molecular Weight

342.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12ClFN2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2

InChI Key

CPNCEHAPYQLZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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